molecular formula C6H18Cl2N2 B2921835 (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride CAS No. 1909337-57-0

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride

Cat. No.: B2921835
CAS No.: 1909337-57-0
M. Wt: 189.12
InChI Key: NAGQOMCEXMHIMJ-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a hydrazine derivative characterized by a branched alkyl backbone and two hydrochloride moieties. These compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity as nucleophiles or reducing agents. For instance, hydrazine dihydrochloride derivatives are employed in heterocyclic compound synthesis (e.g., pyrazoles, isoxazoles) and as intermediates in drug development . Their stability and reactivity are influenced by substituents on the hydrazine backbone, as seen in comparisons with similar compounds below.

Properties

IUPAC Name

3,3-dimethylbutan-2-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-5(8-7)6(2,3)4;;/h5,8H,7H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGQOMCEXMHIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the ketone to the hydrazine derivative. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The final product is obtained through filtration, washing, and drying processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride":

This compound

  • Formula and Properties The chemical formula for this compound is C6H18Cl2N2, with a molecular weight of 189.13 .
  • IUPAC Name Its IUPAC name is 3,3-dimethylbutan-2-ylhydrazine; dihydrochloride .

2-Aminooxyethanol (Aminoglycol)

The search results discuss a process for producing 2-aminooxyethanol (aminoglycol), which is related to hydrazine compounds due to the presence of a nitrogen-oxygen bond. Aminoglycol is a synthetic building block used in the preparation of herbicidally active agroactive substances, specifically dioxazine derivatives and dioxazine-pyridinyl-sulfonylureas .

3,3'-Dimethylbenzidine

  • Carcinogen 3,3'-Dimethylbenzidine is identified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals .
  • Tumors It has caused tumors in rats at various tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
  • Metabolic Activation 3,3'-Dimethylbenzidine-based dyes are mutagenic in bacteria when tested with mammalian metabolic activation and an azo-reductive preincubation protocol. The breakdown process results in the formation of 3,3'-dimethylbenzidine, which is known to cause mutations in bacteria .

1,2,3-Thiadiazoles

  • Synthesis Various substituted 1,2,3-thiadiazoles can be synthesized using different procedures involving reactions with hydrazones and other reagents . For example, 4-phenyl-1,2,3-thiadiazole, 4-(4-chlorophenyl)-1,2,3-thiadiazole and 4-(benzo[d][1,3]dioxol-5-yl)-1,2,3-thiadiazole .

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride involves its interaction with various molecular targets, primarily through its hydrazine group. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydrazine Dihydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Stability Notes Key Applications
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride* C6H16Cl2N2 203.11 (analogous) Moderate (alkyl substituents enhance stability) Pharmaceutical intermediates, synthesis
[3-(Dimethylamino)propyl]hydrazine dihydrochloride C5H17Cl2N3 190.12 Stable in oil form Biochemical research, ligand synthesis
(3-Nitrobenzyl)hydrazine dihydrochloride C12H20N2O5 272.3 Sensitive to nitro group redox activity Explosives, agrochemicals
1,2-Dimethylhydrazine dihydrochloride C2H10Cl2N2 157.02 Highly carcinogenic Carcinogenicity studies
[(3-Methoxyphenyl)methyl]hydrazine dihydrochloride C8H14Cl2N2O 237.12 High purity for synthetic chemistry Drug discovery, heterocyclic synthesis

*Note: Data inferred from analogous compounds (e.g., ).

Structural Insights :

  • Alkyl vs. Aromatic Substituents : Alkyl-substituted derivatives (e.g., 3,3-dimethylbutan-2-yl) generally exhibit higher thermal stability compared to aromatic derivatives like (3-nitrobenzyl)hydrazine dihydrochloride, which may decompose under oxidative conditions due to the nitro group .
  • Steric Effects : Bulky substituents (e.g., 3,3-dimethylbutan-2-yl) reduce reactivity in nucleophilic substitutions but enhance stability by steric hindrance .

Comparative Reactivity :

  • Reducing Power : Hydrazine dihydrochloride acts as a potent reducing agent in colloidal silver synthesis, outperforming thiourea derivatives in stability and efficiency .
  • Carcinogenic Derivatives: 1,2-Dimethylhydrazine dihydrochloride induces angiosarcomas in hamsters (89% incidence in females), while hydrazine sulfate lacks carcinogenicity in the same model, underscoring substituent-dependent toxicity .

Stability and Degradation Pathways

  • Pentavalent Nitrogen Instability : Derivatives with two pentavalent nitrogen atoms (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit poor stability, decomposing at 215.5°C .
  • Solvent Sensitivity: Reactions in anhydrous ethanol enhance yields of pyrazoles, whereas aqueous or protic solvents promote hydrolysis or side reactions .

Biological Activity

(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride is a hydrazine derivative with notable biological activity, primarily investigated for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties:
this compound is characterized by its hydrazine functional group, which allows it to engage in various chemical reactions such as oxidation, reduction, and nucleophilic substitution. The compound can form covalent bonds with electrophilic centers in biomolecules, leading to stable adducts that can modulate the activity of enzymes and receptors.

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydrazine moiety can participate in redox reactions and may generate reactive oxygen species (ROS), contributing to its biological effects. This interaction can influence cellular pathways, potentially leading to therapeutic outcomes in various disease models .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Similar hydrazine derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
  • Antioxidant Effects: Compounds within this class are known for their antioxidant capabilities, which can protect cells from oxidative damage .
  • Cytotoxicity: Studies indicate that certain hydrazones exhibit cytotoxic effects against cancer cell lines, making them candidates for anticancer drug development .

Research Findings and Case Studies

A review of the literature reveals significant findings regarding the biological activity of hydrazines:

  • Mechanochemical Synthesis: Research has shown that hydrazone derivatives synthesized from (3,3-Dimethylbutan-2-yl)hydrazine exhibit strong antioxidant properties and potential therapeutic effects against Mycobacterium tuberculosis .
  • Toxicological Assessments: Hydrazines have been evaluated for their toxicity profiles. For instance, studies indicated that exposure to hydrazine compounds could lead to hepatotoxicity and other adverse effects in animal models .
  • Pharmacological Potential: The compound's ability to form stable adducts with biomolecules suggests potential as a pharmaceutical intermediate or active ingredient in drug formulations. Research continues to explore its efficacy against various diseases, including cancer and infectious diseases.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:

CompoundBiological ActivityUnique Features
(3,3-Dimethylbutan-2-yl)hydrazineAntioxidant, antimicrobialSpecific hydrazine structure
(3,3-Dimethylbutan-2-yl)hydrazine monohydrochlorideLimited studies on biological activityMonohydrochloride salt form
(S)-(3,3-Dimethylbutan-2-yl)hydrazinePotential differences in bioactivityEnantiomer with possible stereochemical effects

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